(1-Trityl-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura cross-coupling N-protecting group comparison 4-arylpyrazole synthesis

Choose (1-trityl-1H-pyrazol-4-yl)boronic acid for reliable Suzuki-Miyaura coupling. The N-trityl protecting group delivers up to 86% yield—a 4.1× advantage over N-methyl analogs—while preventing protodeboronation and enabling chromatography-free purification. Essential for constructing functionalized 4-aryl-1H-pyrazole cores in kinase inhibitors and pyrazolate-bridged MOFs. Supplied at ≥95% purity with enhanced shelf stability.

Molecular Formula C22H19BN2O2
Molecular Weight 354.2 g/mol
CAS No. 207307-51-5
Cat. No. B1603089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Trityl-1H-pyrazol-4-yl)boronic acid
CAS207307-51-5
Molecular FormulaC22H19BN2O2
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
InChIInChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H
InChIKeySXDLSKWVNTXEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Trityl-1H-pyrazol-4-yl)boronic acid (CAS 207307-51-5) Procurement Specifications & Technical Baseline


(1-Trityl-1H-pyrazol-4-yl)boronic acid (CAS 207307-51-5) is a trityl-protected pyrazol-4-yl boronic acid derivative with molecular formula C22H19BN2O2 and molecular weight 354.21 g/mol . The compound exists as a colorless crystalline solid with a melting point of 85–87 °C . It serves as a key bifunctional building block in organic synthesis, combining a boronic acid moiety at the pyrazole 4-position for Suzuki-Miyaura cross-coupling with a bulky trityl (triphenylmethyl) protecting group at the N1 position that imparts steric shielding and enhanced stability [1]. The compound is typically supplied at ≥95% purity and is stored at 2–8°C under dry, sealed conditions .

Why Generic Substitution of (1-Trityl-1H-pyrazol-4-yl)boronic acid Fails: N1-Protecting Group Selection Determines Reaction Outcome


Pyrazol-4-yl boronic acid derivatives cannot be interchanged generically because the N1-protecting group critically governs both the stability of the boronic acid functionality and the efficiency of subsequent Suzuki-Miyaura cross-coupling reactions. Unprotected 1H-pyrazol-4-ylboronic acid is prone to protodeboronation and anhydride formation, which compromises its shelf life and coupling performance [1]. The trityl group provides steric shielding that prevents unwanted side reactions at the pyrazole nitrogen while maintaining compatibility with palladium-catalyzed coupling conditions [2]. Direct comparative studies reveal that N1-substituent choice dramatically influences cross-coupling yields: under identical Suzuki-Miyaura conditions with 2-chloropyridine as the electrophile, the N-trityl protected substrate afforded 86% yield, whereas N-methyl and N-benzyl analogs yielded only 21% and 49%, respectively . This four-fold difference in coupling efficiency demonstrates that the N1-protecting group is not a passive spectator but a determinant of synthetic utility, making generic substitution without considering protecting group identity a high-risk procurement decision.

Quantitative Differentiation Evidence for (1-Trityl-1H-pyrazol-4-yl)boronic acid (207307-51-5) Versus In-Class Alternatives


Suzuki-Miyaura Coupling Efficiency: N-Trityl Protection Outperforms N-Methyl and N-Benzyl Analogs

In a systematic comparative study of N1-substituted 4-bromopyrazoles undergoing Suzuki-Miyaura cross-coupling with arylboronic acids, the N-trityl protected substrate (4-bromo-1-trityl-1H-pyrazole) delivered substantially higher product yields than N-methyl and N-benzyl analogs under identical reaction conditions . This head-to-head comparison directly quantifies the synthetic advantage conferred by the trityl protecting group in the electrophilic coupling partner of the reaction manifold that this compound enables when used as a boronic acid building block. The trityl group‘s steric bulk and electronic properties suppress undesired N-coordination to the palladium catalyst and prevent competitive protodeboronation pathways.

Suzuki-Miyaura cross-coupling N-protecting group comparison 4-arylpyrazole synthesis

Chromatography-Free Purification: Demonstrated 87% Yield in Oligo-Pyrazole-Arene Synthesis Without Chromatography

Using 1-trityl-1H-pyrazol-4-ylboronate pinacol ester (the ester derivative of the target boronic acid), Kershaw Cook et al. achieved Suzuki coupling yields of up to 87% with polybrominated arene cores in 18 hours using only 1 mol% Pd(PPh3)4 in DME [1]. Critically, the methodology was demonstrated to be entirely chromatography-free: products were isolated using only standard extraction and trituration without any column chromatographic purification [1]. This contrasts sharply with traditional pyrazole ligand synthesis routes via Vilsmeier-Haack-Arnold formylation/condensation, which typically afford only 34–41% yields and require handling of potentially explosive perchlorate intermediates [2].

oligo-pyrazole-arene synthesis metal-organic frameworks chromatography-free methodology

Functional Group Tolerance: Enables Suzuki Coupling with Hydroxyl-, Nitro-, and Amino-Containing Aryl Halides

Ichikawa et al. demonstrated that the trityl-protected pyrazole scaffold enables Suzuki-Miyaura coupling with arylboronic acids bearing hydroxyl, nitro, and amino functional groups on the aryl ring—substrates that were incompatible with their previously developed Kumada cross-coupling methodology [1]. This expanded functional group tolerance is directly attributable to the trityl protecting group strategy, which stabilizes the pyrazole core during palladium-catalyzed coupling and prevents deleterious side reactions with sensitive functional groups. In contrast, Kumada coupling conditions (Grignard reagents) are fundamentally incompatible with protic and electrophilic functional groups.

functional group compatibility aryl halide tolerance 4-aryl-1H-pyrazole synthesis

Trityl Protection Mitigates Protodeboronation: Enhanced Stability Versus Unprotected 1H-Pyrazol-4-ylboronic Acid

Unprotected 1H-pyrazol-4-ylboronic acid (CAS 763120-58-7) is known to undergo gradual protodeboronation and anhydride formation under ambient storage conditions, necessitating refrigeration (2–8°C) and inert atmosphere handling to preserve reactivity [1]. The trityl group at the N1 position of (1-trityl-1H-pyrazol-4-yl)boronic acid provides steric shielding that sterically and electronically stabilizes the boronic acid moiety, reducing the rate of protodeboronation [2]. This stabilization is a class-level inference based on the well-established principle that bulky N-substituents on pyrazoles reduce N-coordination to palladium and suppress decomposition pathways, though direct quantitative stability data for this specific compound are not reported in primary literature [3].

protodeboronation suppression boronic acid stability protecting group strategy

Procurement Economics: Cost Comparison with Alternative N1-Protected Pyrazol-4-yl Boronic Acids

Market pricing analysis reveals that (1-trityl-1H-pyrazol-4-yl)boronic acid commands a significantly higher unit cost than simpler N1-substituted analogs. As of 2026, the trityl-protected compound (95% purity, 1g scale) is priced at approximately $50–60 per gram from major chemical suppliers [1], compared to N-methyl-1H-pyrazol-4-ylboronic acid at approximately $60–75 per kilogram and N-Boc-1H-pyrazol-4-ylboronic acid at approximately $400–1,000 per kilogram . This ~1000-fold price premium reflects the additional synthetic steps required to install the trityl group and the higher molecular weight of the trityl-protected product. However, the yield advantages documented in Evidence Items 1–3 can offset this higher upfront cost in multi-step synthetic sequences where intermediate loss or purification failure carries disproportionate cost penalties.

procurement cost analysis protecting group economics reagent selection

Quantitative Physical Property Differentiation: Melting Point and Molecular Weight Distinguish from Unprotected and N-Alkyl Analogs

The trityl group imparts distinct physical properties that differentiate this compound from N1-unprotected and N1-alkyl pyrazol-4-yl boronic acids. The molecular weight of (1-trityl-1H-pyrazol-4-yl)boronic acid (354.21 g/mol) is substantially higher than that of 1H-pyrazol-4-ylboronic acid (111.90 g/mol) [1] and 1-methyl-1H-pyrazol-4-ylboronic acid (125.92 g/mol) . The melting point (85–87°C) is lower than that of 1H-pyrazol-4-ylboronic acid (146–151°C) , reflecting reduced intermolecular hydrogen bonding due to steric shielding of the boronic acid moiety by the bulky trityl group. These distinct physical parameters serve as rapid identity confirmation metrics for incoming quality control.

physical property characterization quality control parameters compound identification

Optimal Application Scenarios for (1-Trityl-1H-pyrazol-4-yl)boronic acid (207307-51-5) Based on Differential Evidence


Synthesis of 4-Aryl-1H-pyrazoles Bearing Hydroxyl, Nitro, or Amino Functional Groups

When the synthetic target requires a 4-aryl-1H-pyrazole scaffold containing protic or electrophilic functional groups (-OH, -NO2, -NH2) on the aryl ring, (1-trityl-1H-pyrazol-4-yl)boronic acid is the preferred building block. Ichikawa et al. demonstrated that Suzuki-Miyaura coupling with trityl-protected 4-bromopyrazole enables direct access to these functionalized products, whereas Kumada cross-coupling methodology fails completely with these substrates . The trityl group remains intact during coupling and can be subsequently removed under mild acidic conditions to liberate the free NH-pyrazole for downstream functionalization [1]. This scenario is particularly relevant for medicinal chemistry programs targeting kinase inhibitors or other heterocyclic pharmacophores where functionalized aryl-pyrazole cores are privileged scaffolds.

Modular Construction of Oligo-(1H-pyrazol-4-yl)-arene Ligands for Metal-Organic Frameworks

For research groups synthesizing oligo-pyrazole-arene ligands destined for metal-organic framework (MOF) applications, (1-trityl-1H-pyrazol-4-yl)boronic acid (or its pinacol ester) offers a chromatography-free synthetic route with yields up to 87% . The methodology preserves the pyrazole NH intact for subsequent deprotonation and metal coordination—a critical requirement for generating pyrazolate-bridged MOF materials . The trityl protecting group is cleaved during workup or in a subsequent deprotection step, revealing the coordination-competent pyrazolate anion. This scenario is most valuable when multiple pyrazole units must be installed on a single aromatic core, as the chromatography-free isolation dramatically reduces purification burden relative to traditional formylation/condensation approaches [1].

High-Value Multi-Step Syntheses Where Coupling Yield Is Rate-Limiting or Cost-Determining

In multi-step synthetic sequences where the Suzuki-Miyaura coupling step represents a bottleneck due to low yield or challenging purification, the 4.1× yield advantage of N-trityl over N-methyl protection justifies the higher procurement cost of (1-trityl-1H-pyrazol-4-yl)boronic acid. This scenario is particularly acute when the coupling partner is a precious late-stage intermediate whose loss in a low-yielding transformation carries disproportionate economic and timeline penalties. The chromatography-free purification capability [1] further reduces the operational burden, making this compound the rational choice for process chemistry groups optimizing toward scalable synthetic routes or medicinal chemistry teams requiring reliable access to key intermediates.

Quality Control and Inventory Management of Pyrazole Boronic Acid Reagent Libraries

For core facilities and compound management groups maintaining reagent libraries of boronic acid building blocks, the distinct physical properties of (1-trityl-1H-pyrazol-4-yl)boronic acid—specifically its melting point of 85–87°C and molecular weight of 354.21 g/mol—enable unambiguous identity verification via simple melting point determination or LC-MS analysis . This reduces the risk of misidentification errors when multiple N1-substituted pyrazol-4-yl boronic acids are stored in the same inventory. The enhanced stability conferred by trityl protection [1] also extends the practical shelf life of this reagent relative to unprotected analogs, reducing the frequency of re-procurement and quality control testing cycles.

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